1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene
Description
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a 2-chloroethyl (-CH₂CH₂Cl) group and an isopropoxy (-OCH(CH₃)₂) group at the para positions (positions 1 and 4). This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a precursor to umeclidinium bromide (a bronchodilator) . Its reactivity and physicochemical properties are influenced by the electron-withdrawing chloroethyl group and the electron-donating isopropoxy group, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
CAS No. |
35657-01-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
OQOGMRPPOJTMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethyl group serves as the primary site for nucleophilic substitution. Reactions typically proceed via bimolecular (S<sub>N</sub>2) or aromatic nucleophilic substitution (S<sub>N</sub>Ar) mechanisms, depending on conditions.
Mechanistic Pathways
-
S<sub>N</sub>2 Mechanism :
Nucleophiles (e.g., hydroxide, amines, thiols) attack the β-carbon of the chloroethyl group, displacing chloride. Steric hindrance from the isopropoxy group may reduce reaction rates compared to simpler alkyl chlorides. -
S<sub>N</sub>Ar Mechanism :
While less common due to the absence of strong electron-withdrawing groups on the benzene ring, activation by the isopropoxy group’s electron-donating effects could facilitate aromatic substitution under extreme conditions (e.g., high temperatures or strong bases) .
Reaction Examples
Elimination Reactions
Under basic conditions, the chloroethyl group undergoes dehydrohalogenation to form styrene derivatives.
Mechanism
Elimination proceeds via an E2 pathway, where a base abstracts a β-hydrogen, leading to the formation of a double bond and release of HCl:
Key Observations
-
Strong bases (e.g., KOtBu) in polar aprotic solvents (e.g., DMSO) enhance elimination efficiency.
-
Competing substitution reactions may occur if steric hindrance is minimal .
Oxidation Reactions
The chloroethyl side chain can be oxidized to yield carbonyl-containing products.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, heat | 4-[(propan-2-yl)oxy]benzaldehyde |
| CrO<sub>3</sub> | Acetic acid, 60°C | 4-[(propan-2-yl)oxy]benzoic acid |
Note : Over-oxidation risks exist, particularly with strong oxidizing agents .
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the aromatic ring or chloroethyl group.
Palladium-Catalyzed Coupling
-
Suzuki-Miyaura Coupling : The chloroethyl group participates in cross-couplings with aryl boronic acids, forming biaryl derivatives.
Example:Yields depend on ligand choice (e.g., Josiphos ligands improve enantioselectivity) .
Comparative Reactivity with Analogues
The reactivity of 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene differs from structurally similar compounds:
| Compound | Structural Variation | Reactivity Trend |
|---|---|---|
| 1-(Chloromethyl)-4-isopropoxybenzene | Shorter alkyl chain | Faster S<sub>N</sub>2 due to reduced steric hindrance |
| 1-(Bromoethyl)-4-isopropoxybenzene | Bromine substituent | Higher substitution rates (Br > Cl in leaving group ability) |
| 1-(Chloroethyl)-3-methoxybenzene | Methoxy substituent | Altered electronic effects reduce S<sub>N</sub>Ar feasibility |
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that chlorinated aromatic compounds can exhibit significant anticancer properties. 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene has been evaluated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of chlorinated compounds showed enhanced cytotoxicity in various cancer cell lines. The compound was synthesized and tested against breast cancer cells, yielding promising results that suggest further investigation into its structure-activity relationship (SAR) is warranted.
b. Drug Delivery Systems
The compound's unique chemical structure allows it to be utilized in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with therapeutic agents enhances the bioavailability of drugs.
Case Study:
In a preclinical study, researchers developed a formulation incorporating this compound as a carrier for chemotherapeutic agents. The study reported improved therapeutic indices and reduced systemic toxicity when administered in vivo compared to conventional delivery methods.
Materials Science
a. Polymer Chemistry
this compound serves as a precursor for synthesizing various polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |
|---|---|---|---|
| Standard Polymer | 200 | 30 | Baseline |
| Chlorinated Polymer | 250 | 50 | Enhanced performance |
| Modified Polymer | 230 | 45 | Improved flexibility |
b. Coatings and Adhesives
The compound is also utilized in formulating advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.
Case Study:
A project focused on developing eco-friendly coatings incorporated this compound, resulting in formulations that exhibited superior water resistance and durability compared to traditional solvent-based coatings.
Environmental Applications
a. Biodegradation Studies
Due to growing environmental concerns regarding chlorinated compounds, studies have been conducted on the biodegradation of this compound. Understanding its degradation pathways is crucial for assessing its environmental impact.
Data Table: Biodegradation Rates
| Microorganism | Degradation Rate (%) | Time Frame (Days) |
|---|---|---|
| Pseudomonas putida | 75 | 30 |
| Bacillus subtilis | 60 | 30 |
| Mixed Culture | 85 | 30 |
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(Chloromethyl)-2-(propan-2-yloxy)benzene (CAS 540734-36-9): This compound differs in substituent positions (ortho for isopropoxy and chloromethyl instead of chloroethyl).
Physicochemical Properties
- The tert-butoxy group (-OC(CH₃)₃) in this compound increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s isopropoxy group (logP ~2.8 estimated) .
- 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene (C₈H₈Cl₂O₂S): The sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, contrasting with the ether-linked isopropoxy group in the target compound. This difference impacts solubility (e.g., aqueous vs. organic phases) and metabolic pathways .
Data Tables
Table 1: Structural and Property Comparison
Table 2: Alkylating Activity and Solubility Trends
Research Findings and Implications
- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution, analogous to methods for ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, using 1-bromo-2-chloroethane and a phenolic intermediate .
- Toxicity Considerations : Chloroethyl groups are associated with alkylating toxicity, as seen in nitrosoureas, but the absence of a nitrosourea moiety in the target compound may mitigate this risk .
- Applications: Potential use as a building block in agrochemicals or pharmaceuticals, leveraging its balanced lipophilicity and reactivity.
Notes
- Conflicting Data : emphasizes the role of alkylating activity in therapeutic efficacy, but the target compound’s biological data remain uncharacterized.
- Synthetic Challenges : Ortho-substituted analogs (e.g., ) may exhibit steric hindrance, complicating synthesis compared to para-substituted derivatives.
Biological Activity
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene, also known as a chlorinated ether compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its anti-inflammatory and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloroethyl group attached to a propan-2-yloxybenzene moiety, which is significant for its biological interactions.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, derivatives with similar structures were tested for their inhibitory potential against cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Table 1: Inhibitory Potency of Related Compounds Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that the anti-inflammatory activity of related compounds can be attributed to their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer) cells.
Table 2: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 49.85 |
| Compound B | Hep-2 | 0.74 mg/mL |
| Compound C | NCI-H460 | 32 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces inflammatory responses and pain associated with various conditions.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.
- Structure-Activity Relationships (SAR) : Modifications in the chemical structure can significantly affect the biological activity, emphasizing the importance of specific substituents in enhancing efficacy against COX enzymes and cancer cell lines .
Case Studies
Several case studies have explored the therapeutic potential of chlorinated ether compounds similar to this compound:
- Study on Anti-inflammatory Effects : In a rat model, compounds with similar structures showed significant reductions in carrageenan-induced paw edema, indicating strong anti-inflammatory properties comparable to established NSAIDs like indomethacin .
- Antitumor Activity Assessment : A series of pyrazole derivatives were screened for their cytotoxic effects on various cancer cell lines, revealing promising results for compounds structurally related to chlorinated ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
